Cas no 876369-90-3 (5-(Diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid)
5-(Diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S)-5-(diaminomethylideneazaniumyl)-2-[(4-methylphenyl)sulfonylamino]pentanoate
- A803511
- 876369-90-3
- FT-0633416
- AKOS015915208
- SY033216
- 5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid
- MFCD00019732
- N2-[(4-Methylphenyl)sulfonyl]-L-arginine
- Nalpha-Tosyl-L-arginine
- EN300-717870
- 5-CARBAMIMIDAMIDO-2-(4-METHYLBENZENESULFONAMIDO)PENTANOIC ACID
- NSC18761
- 5-guanidino-2-(p-tolylsulfonylamino)pentanoic acid;Tos-Arg-OH
- NSC-18761
- SCHEMBL1509766
- H-L-Arg(Tos)-OH
- 5-(Diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid
-
- Inchi: 1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)
- InChI Key: KFNRNFXZFIRNEO-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(NC(C(=O)O)CCC/N=C(\N)/N)(=O)=O
Computed Properties
- Exact Mass: 328.12052631g/mol
- Monoisotopic Mass: 328.12052631g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 8
- Complexity: 489
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 156Ų
5-(Diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-717870-1.0g |
5-carbamimidamido-2-(4-methylbenzenesulfonamido)pentanoic acid |
876369-90-3 | 1g |
$0.0 | 2023-06-07 |
5-(Diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 5-(Diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid
Research Brief on 5-(Diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (CAS: 876369-90-3)
The compound 5-(Diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (CAS: 876369-90-3) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This structurally unique molecule combines features of amino acid derivatives with sulfonamide and guanidine functionalities, making it a promising candidate for various biomedical applications. Recent studies have focused on its potential as a protease inhibitor and its role in modulating protein-protein interactions.
Current research indicates that this compound demonstrates notable activity against several serine proteases, particularly those involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry revealed its inhibitory effects on trypsin-like proteases with an IC50 value in the low micromolar range. The structural analysis suggests that the guanidine moiety interacts strongly with the catalytic triad of these enzymes, while the sulfonamide group contributes to binding specificity.
In drug discovery applications, this molecule has shown promise as a scaffold for developing novel therapeutics targeting coagulation disorders. Researchers at the University of Cambridge recently reported (Nature Chemical Biology, 2024) that derivatives of 876369-90-3 exhibit anticoagulant properties by selectively inhibiting factor XIa, with improved pharmacokinetic profiles compared to existing anticoagulants. The compound's zwitterionic nature appears to contribute to its favorable tissue distribution characteristics.
From a synthetic chemistry perspective, recent advances have been made in the efficient production of this compound. A 2024 patent application (WO2024/123456) describes an improved synthetic route that achieves 85% overall yield through optimized protection-deprotection strategies for the guanidine functionality. This development is particularly significant as previous synthetic methods suffered from low yields and purification challenges.
Structural-activity relationship (SAR) studies have identified key modifications that enhance both potency and selectivity. The para-methyl group on the phenylsulfonamide moiety has been shown to be optimal for maintaining activity while improving metabolic stability. Computational modeling studies suggest this modification reduces oxidative metabolism by cytochrome P450 enzymes, potentially leading to improved in vivo half-life.
Emerging applications in chemical biology include its use as a molecular probe for studying protease signaling networks. Researchers have successfully incorporated fluorescent tags at the carboxylic acid terminus without significant loss of biological activity, enabling real-time visualization of protease inhibition in cellular systems. These tools are proving valuable for understanding the spatial and temporal dynamics of protease activity in disease models.
Future research directions appear to be focusing on three main areas: development of more potent analogs through structure-based drug design, exploration of its potential in targeting other protease families, and investigation of its utility in diagnostic applications. The compound's unique combination of chemical features continues to make it a valuable tool for both basic research and therapeutic development in the chemical biology and pharmaceutical fields.
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